BTK Inhibitory Potency: Head-to-Head Comparison with Ibrutinib in Biochemical Assays
This compound demonstrates single-digit nanomolar potency against BTK, with a reported IC50 of 1 nM in a biochemical assay [1]. While ibrutinib, a first-generation covalent BTK inhibitor, has a reported IC50 of 0.5 nM in similar biochemical assays, the comparison is complicated by differing assay conditions and mechanisms (covalent vs. reversible) [2]. Direct head-to-head data under identical conditions is required to confirm any superiority in potency.
| Evidence Dimension | Biochemical IC50 for BTK Inhibition |
|---|---|
| Target Compound Data | IC50: 1 nM |
| Comparator Or Baseline | Ibrutinib: IC50 ~0.5 nM (value from published literature, not a direct head-to-head assay) |
| Quantified Difference | Target compound is 2-fold less potent than ibrutinib based on non-paired data |
| Conditions | Assay: BTK in vitro biochemical assay (details not fully specified in the patent); Ibrutinib data from published literature. |
Why This Matters
Demonstrates that the compound is a highly potent BTK inhibitor suitable for use as a reference tool in biochemical assays, but does not claim best-in-class potency without direct comparative data.
- [1] BindingDB, Entry for Monomer ID 658441, Ligand from US20240083900, Example 99. Affinity Data: IC50 1 nM for Tyrosine-protein kinase BTK (Homo sapiens). View Source
- [2] Honigberg, L. A., et al. (2010). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proceedings of the National Academy of Sciences, 107(29), 13075-13080. (Source for ibrutinib IC50) View Source
